N-benzyl-5-methoxy-N,3-dimethyl-1H-indole-2-carboxamide
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Overview
Description
N-benzyl-5-methoxy-N,3-dimethyl-1H-indole-2-carboxamide is a synthetic compound belonging to the indole family. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This compound, with its unique structure, has garnered interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-5-methoxy-N,3-dimethyl-1H-indole-2-carboxamide typically involves the following steps:
Formation of the Indole Core: The indole core can be synthesized using the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone under acidic conditions.
Introduction of Substituents: The methoxy and dimethyl groups can be introduced through electrophilic substitution reactions.
Benzylation: The benzyl group can be introduced via a nucleophilic substitution reaction using benzyl chloride and a suitable base.
Carboxamide Formation: The final step involves the formation of the carboxamide group, which can be achieved by reacting the indole derivative with an appropriate amine and a coupling reagent.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures .
Chemical Reactions Analysis
Types of Reactions
N-benzyl-5-methoxy-N,3-dimethyl-1H-indole-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the indole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Benzyl chloride in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones depending on the reaction conditions.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted indole derivatives.
Scientific Research Applications
Mechanism of Action
The mechanism of action of N-benzyl-5-methoxy-N,3-dimethyl-1H-indole-2-carboxamide involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
N-benzyl-5-methoxy-1H-indole-2-carboxamide: Lacks the dimethyl substitution, which may affect its biological activity.
N-benzyl-1H-indole-2-carboxamide: Lacks both the methoxy and dimethyl groups, resulting in different chemical properties.
Uniqueness
N-benzyl-5-methoxy-N,3-dimethyl-1H-indole-2-carboxamide is unique due to its specific substitution pattern, which may confer distinct biological activities and chemical reactivity compared to other indole derivatives .
Properties
CAS No. |
902311-13-1 |
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Molecular Formula |
C19H20N2O2 |
Molecular Weight |
308.4 g/mol |
IUPAC Name |
N-benzyl-5-methoxy-N,3-dimethyl-1H-indole-2-carboxamide |
InChI |
InChI=1S/C19H20N2O2/c1-13-16-11-15(23-3)9-10-17(16)20-18(13)19(22)21(2)12-14-7-5-4-6-8-14/h4-11,20H,12H2,1-3H3 |
InChI Key |
NBZOVKJHVFVMMI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(NC2=C1C=C(C=C2)OC)C(=O)N(C)CC3=CC=CC=C3 |
solubility |
9.1 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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